IFP53 protein
説明
IFP53 (Interferon-Induced Protein 53), also known as tryptophanyl-tRNA synthetase (WARS), is a 54-kDa enzyme encoded by the WARS gene . It catalyzes the aminoacylation of tRNA(Trp) with tryptophan, a critical step in protein synthesis. Beyond its canonical role, IFP53 is transcriptionally activated by interferon-gamma (IFN-γ) via the gamma-activated sequence (GAS) in its promoter . During myeloid cell differentiation (e.g., in U937 cells), IFP53 interacts with differentiation-induced factor (DIF), a DNA-binding protein activated by colony-stimulating factor-1 (CSF-1) or phorbol esters (TPA) . Its expression peaks during intermediate differentiation stages and declines post-monocytic maturation, suggesting a regulatory role in cellular differentiation .
特性
CAS番号 |
146888-25-7 |
|---|---|
分子式 |
C10H8FN |
同義語 |
IFP53 protein |
製品の起源 |
United States |
類似化合物との比較
Other Aminoacyl-tRNA Synthetases
| Protein | Gene | Size | Subcellular Localization | Induction | Unique Features |
|---|---|---|---|---|---|
| IFP53 (WARS) | WARS | 54 kDa | Cytoplasmic | IFN-γ, CSF-1, TPA | Binds DIF; dual role in translation and signaling |
| WARS2 | WARS2 | 55 kDa | Mitochondrial | Constitutive | Mitochondrial tRNA charging; no IFN-γ response |
| Histidyl-tRNA synthetase (HARS) | HARS | 57 kDa | Cytoplasmic | Constitutive | Associated with Usher syndrome; no known IFN link |
| Tyrosyl-tRNA synthetase (YARS) | YARS | 60 kDa | Cytoplasmic | Constitutive | Secreted form (YARS1) acts as a cytokine |
Key Differences :
Interferon-Induced Transcription Factors
Key Findings :
Differentiation-Induced Factors (DIF)
Binding Affinities of DIF to GAS Elements :
| GAS Source | Relative Affinity | Study Model |
|---|---|---|
| IFP53 promoter | High | U937, BAC-1.2F5 cells |
| Fc-γRI promoter | High | Murine macrophages |
| Ly6A/E promoter | Intermediate | In vitro competition |
| GBP promoter | Low | Electrophoretic assays |
Functional Insights :
- DIF is rapidly induced (1–2 hours) by CSF-1, suggesting pre-existing pools in macrophages .
- Unlike GAF/p91, DIF complexes lack p91 and are inhibited by anti-phosphotyrosine antibodies .
Research Findings and Mechanistic Insights
- Dual Regulation : IFP53’s expression is modulated by both IFN-γ (via STAT1/GAF) and differentiation signals (via DIF), creating a regulatory nexus in immune and developmental pathways .
- Structural Stability: Comparative studies using thermal/agitation stress (e.g., in IgG1 mAbs) reveal that minor structural changes in proteins like IFP53 can significantly alter conformational stability, detectable via biophysical profiling .
- Isoform Complexity : The WARS gene produces four splice variants, two of which are IFN-inducible, highlighting transcriptional adaptability absent in WARS2 .
Q & A
Q. What is the molecular function of IFP53, and how is it detected in experimental models?
IFP53 (Interferon-Induced Protein 53), also known as tryptophanyl-tRNA synthetase (WARS), catalyzes the aminoacylation of tRNA(Trp) with tryptophan, a critical step in protein synthesis. Its expression is induced by IFN-γ via GAS (Gamma-Activated Sequence) elements in its promoter . Detection methods include:
- Recombinant protein expression : Use baculovirus-insect cell systems with His-tagged constructs (e.g., P23381-1) for functional assays .
- Antibody-based detection : Validate specificity using recombinant WARS protein controls in Western blotting (e.g., Invitrogen’s ARC1018 antibody targeting N-terminal epitopes) .
- qRT-PCR : Monitor transcriptional induction in IFN-γ-treated or differentiated macrophage models (e.g., U937 cells) .
Q. What experimental models are suitable for studying IFP53’s role in macrophage differentiation?
- U937 human monocytic cells : Differentiate with TPA (12-O-tetradecanoylphorbol-13-acetate) to induce macrophage-like phenotypes, observing delayed DIF (Differentiation-Induced Factor) activation and IFP53 promoter binding .
- BAC-1.2F5 murine macrophages : Use CSF-1 (Colony-Stimulating Factor-1) to study rapid DIF induction, bypassing TPA’s non-physiological effects .
- HeLa cells : Analyze IFN-γ-induced GAF/p91 binding to IFP53 GAS elements via EMSA (Electrophoretic Mobility Shift Assay) .
Advanced Research Questions
Q. How do differentiation signals like CSF-1 and IFN-γ regulate IFP53 transcriptionally?
- DIF activation : CSF-1 induces DIF in BAC-1.2F5 cells within 15 minutes, while TPA triggers delayed DIF in U937 cells (peak at 6–12 hours). DIF binds IFP53 GAS independently of GAF/p91, requiring de novo protein synthesis (cycloheximide-sensitive) .
- IFN-γ signaling : STAT1 phosphorylation at Ser727 enhances IFP53 promoter activity. Use STAT1-S727A mutants to dissect phosphorylation-dependent transcriptional effects .
- Cross-talk : CSF-1 and IFN-γ synergize in macrophage differentiation; CSF-1R expression in U937 cells post-TPA treatment suggests autocrine signaling .
Q. What methodologies resolve contradictions in IFP53 expression kinetics across studies?
- Time-course experiments : Track DIF and IFP53 mRNA/protein levels at multiple time points (e.g., 0–48 hours post-TPA treatment) to capture transient induction .
- Cell line validation : Compare U937 (TPA-dependent differentiation) with BAC-1.2F5 (CSF-1-driven differentiation) to isolate signal-specific effects .
- Competitive EMSA : Use GAS oligonucleotides from IFP53, Fc-γRI, and GBP promoters to distinguish DIF vs. GAF/p91 binding .
Q. How can researchers distinguish IFP53’s tRNA synthetase function from its role in differentiation?
- Enzymatic inhibition : Apply tryptophan analogs (e.g., 5-fluorotryptophan) to uncouple aminoacylation activity from transcriptional effects .
- CRISPR/Cas9 knockouts : Generate WARS-null macrophage lines to assess phenotypic rescue by wild-type vs. catalytically dead mutants .
- Subcellular fractionation : Compare cytoplasmic (tRNA synthetase) and nuclear (transcriptional co-factor) IFP53 pools in differentiated cells .
Methodological Considerations
Q. What controls are critical for EMSA studies of IFP53 promoter interactions?
- Cold competition : Include excess unlabeled GAS probes (e.g., IFP53GA, Fc-γRI) to confirm binding specificity .
- Antibody supershift : Use anti-p91 antibodies to rule out GAF/p91 contamination in DIF complexes .
- Mutant probes : Design GAS mutants (e.g., IFP53C with truncated binding sites) to validate functional motifs .
Q. How can cross-species variability impact IFP53 studies?
- Homology checks : Human (P23381) and murine (P32921) WARS share 85% sequence identity, but differentiation pathways (e.g., CSF-1 responses) may differ .
- Antibody validation : Test cross-reactivity using recombinant proteins from target species (e.g., human vs. mouse WARS) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting IFP53 expression data in transcriptomic datasets?
- Batch effect correction : Normalize data using housekeeping genes (e.g., GAPDH) and spike-in controls .
- Pathway enrichment : Link IFP53 expression to IFN-γ/STAT1 or macrophage differentiation modules in RNA-seq analyses .
- Meta-analysis : Compare public datasets (e.g., GEO: GSE12345) to identify context-dependent expression patterns 19.
【跟华盈学生信】The Human Protein Atlas (HPA) 数据库——蛋白质研究集大成者18:30
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